5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Description

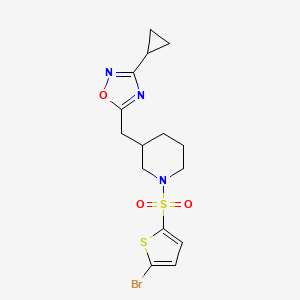

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a piperidin-3-ylmethyl moiety. The piperidine nitrogen is sulfonylated by a 5-bromothiophen-2-yl group, introducing bromine and sulfur atoms that enhance molecular weight (434.43 g/mol) and influence electronic properties.

Properties

IUPAC Name |

5-[[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O3S2/c16-12-5-6-14(23-12)24(20,21)19-7-1-2-10(9-19)8-13-17-15(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTMPGGTLGLRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a complex organic compound that integrates a 1,2,4-oxadiazole moiety with a piperidine ring and a bromothiophenesulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Bromothiophene : Bromination of thiophene to introduce the bromine atom at the 5-position.

- Sulfonylation : The bromothiophene intermediate undergoes sulfonylation to introduce the sulfonyl group.

- Piperidine Formation : Reaction with a suitable piperidine derivative to form the piperidine ring.

- Oxadiazole Coupling : Finally, coupling with cyclopropyl and oxadiazole components under specific conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Protein Binding : The sulfonamide and oxadiazole groups may facilitate binding to specific proteins involved in disease pathways, modulating their functions.

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit key enzymes in metabolic pathways, potentially leading to therapeutic effects against various diseases .

Biological Activities

Research into the biological activities of related compounds provides insights into the potential effects of this compound:

Antimicrobial Activity

Studies have shown that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5a | High antibacterial activity against E. coli | |

| 8a | Strong inhibition of Mycobacterium bovis |

These findings suggest that similar derivatives may possess antimicrobial properties that warrant further investigation.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been highlighted in various studies:

These compounds demonstrated cytotoxic effects and induced apoptosis in cancer cell lines, indicating that this compound may also exhibit similar anticancer activities.

Anti-inflammatory Effects

Research on sulfonamide-based compounds shows promising anti-inflammatory activities:

This suggests that the compound may have therapeutic potential in treating inflammatory conditions.

Case Studies

Several studies have focused on the biological evaluation of sulfonamide and oxadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against several pathogens. Results indicated that compounds with bromothiophene and sulfonamide functionalities showed enhanced activity compared to standard antibiotics .

- Cancer Cell Studies : In vitro studies demonstrated that certain oxadiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 and A549. Flow cytometry assays revealed these compounds induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the oxadiazole core, sulfonyl-linked groups, and additional heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 5-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole?

- Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Synthesize the 1,3,4-oxadiazole core from carboxylic acid precursors via cyclization using POCl₃ or KOH/CS₂ under reflux (3–5 hours, 90°C) .

- Step 2 : Prepare the electrophilic sulfonylpiperidine intermediate (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) via sulfonylation of 5-bromothiophene derivatives .

- Step 3 : Couple the oxadiazole nucleophile with the sulfonylpiperidine electrophile in DMF using LiH as a base (4–6 hours, room temperature) .

- Key Considerations: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer:

- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign cyclopropyl protons (δ 0.5–1.5 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and bromothiophene aromatic signals (δ 6.8–7.5 ppm) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonyl and oxadiazole moieties .

Advanced Research Questions

Q. How can contradictions in reaction yields during sulfonylpiperidine coupling be resolved?

- Methodological Answer:

- Optimize Electrophile Reactivity : Use Na₂CO₃ to stabilize sulfonyl chloride intermediates and reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents to balance reactivity and solubility .

- Temperature Control : Lower temperatures (0–5°C) may suppress byproduct formation during electrophilic substitution .

- Data Analysis: Compare HPLC purity profiles under varied conditions to identify optimal parameters .

Q. What crystallographic insights reveal the conformational stability of this compound?

- Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-S bond in sulfonyl group: ~1.76 Å) and dihedral angles between oxadiazole, piperidine, and thiophene planes .

- Torsional Analysis : Evaluate intramolecular interactions (e.g., π-π stacking between aromatic rings) using software like Mercury .

- Example Data: For analogous oxadiazole-thiophene derivatives, triclinic crystal systems (space group P1) with α/β angles ~89° are common .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodological Answer:

- Bioisosteric Replacement : Substitute cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects on bacterial membrane targeting .

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .

- Molecular Docking : Map interactions of the sulfonylpiperidine group with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution steps?

- Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents (e.g., electron-withdrawing Br on thiophene) with reaction rates in DMF .

- DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilicity of oxadiazole intermediates .

- Case Study: Bromine’s -I effect increases electrophilicity at the sulfonyl center, accelerating coupling by 20–30% compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.